molecular formula C10H6BrNO3 B2720534 6-bromo-2-oxo-2H-chromene-3-carboxamide CAS No. 38472-56-9

6-bromo-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2720534
CAS No.: 38472-56-9
M. Wt: 268.066
InChI Key: GTMVXKDEZKIAIS-UHFFFAOYSA-N
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Description

6-Bromo-2-oxo-2H-chromene-3-carboxamide is a brominated coumarin derivative that serves as a versatile precursor and core structure in advanced scientific research. Its primary research value lies in two key areas: corrosion inhibition and medicinal chemistry. In corrosion science, closely related compounds, specifically 6-bromo-2-imino-2H-chromene-3-carboxamide, have been demonstrated as effective inhibitors for mild steel in acidic environments, showing an inhibition efficiency of up to 81.3% at a 0.5 mM concentration . The protective mechanism involves the formation of an adsorbed film on the metal surface, following the Langmuir adsorption isotherm, and the compound exhibits remarkable thermal stability . In pharmaceutical and bioorganic chemistry, the 6-bromo-coumarin-3-carboxamide scaffold is a valuable building block for synthesizing diverse heterocyclic compounds with investigated biological activities . This structure has been utilized to create pyrazolopyrimidine, thiadiazole, and thiazole derivatives, some of which have shown promising in vitro antitumor activity against liver carcinoma cell lines (HEPG2) . Furthermore, similar coumarin-3-carboxamide derivatives are recognized for their potential as antimicrobial agents and as potent, selective inhibitors of enzymes like FXIIa, highlighting the broad utility of this chemical class in drug discovery . This compound is presented for non-human research applications and is strictly for use in laboratory settings.

Properties

IUPAC Name

6-bromo-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMVXKDEZKIAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activities and Mechanistic Studies of 6 Bromo 2 Oxo 2h Chromene 3 Carboxamide Derivatives

Antimicrobial and Antibacterial Spectrum Evaluation

The antimicrobial properties of 6-bromo-2-oxo-2H-chromene-3-carboxamide derivatives have been investigated against a variety of pathogenic microorganisms, including both bacteria and fungi. These studies are crucial in the search for new agents to combat the growing challenge of antimicrobial resistance.

Several studies have demonstrated the potential of this compound derivatives as inhibitors of bacterial growth, exhibiting activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 2H-chromene-3-carboxamides were synthesized and evaluated for their in vitro antibacterial activity. Among the tested compounds, certain derivatives of 6-bromo-2H-chromene-3-carboxylic acid showed notable inhibitory effects. Specifically, some compounds exhibited better activity against Bacillus cereus than the standard drug, streptomycin (B1217042). dlsu.edu.ph

Further research into novel thiazoles, arylazothiazoles, and pyrazoles linked to a thiazolyl coumarin (B35378) scaffold, derived from 6-bromo-3-(2-bromoacetyl)-2H-chromene-2-one, also revealed significant antibacterial properties. semanticscholar.org Selected compounds from this series demonstrated strong inhibition against Enterococcus faecalis (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium). semanticscholar.org

The antibacterial activity of these compounds is often attributed to their specific structural features, which can be modified to enhance their potency and spectrum of activity. The lipophilicity and electronic properties of the molecules, influenced by various substituents, are thought to play a role in their ability to penetrate bacterial cell walls and interfere with essential cellular processes.

Table 4.1.1: Antibacterial Activity of this compound Derivatives
Derivative/CompoundBacterial StrainActivity/ObservationReference
6-bromo-2H-chromene-3-carboxamide derivativeBacillus cereusBetter activity than streptomycin (MIC = 0.062 mg/mL vs 0.125 mg/mL for streptomycin) dlsu.edu.ph
Thiazole derivative of 6-bromo-coumarinEnterococcus faecalisStrong inhibition semanticscholar.org
Phthalimide derivative of 6-bromo-coumarinPseudomonas aeruginosaStrong activity semanticscholar.org

In addition to their antibacterial effects, derivatives of this compound have been explored for their antifungal potential. Studies have shown that modifications to the core coumarin structure can lead to compounds with significant activity against various fungal pathogens. For example, a series of chromenol derivatives, including a 6-bromo substituted compound, were synthesized and evaluated for their in vitro antifungal activity. nih.gov The findings indicated that certain derivatives were more active than the reference drugs ketoconazole (B1673606) and bifonazole (B1667052) against a range of fungi, with Trichoderma viride being the most sensitive and Aspergillus fumigatus the most resistant. nih.gov

The mechanism of antifungal action is believed to involve the inhibition of key fungal enzymes or disruption of the fungal cell membrane integrity, although the precise molecular targets are still under investigation for many of these derivatives. The structure-activity relationship studies suggest that the nature and position of substituents on the chromene ring are critical for determining the antifungal potency.

Anticancer and Antiproliferative Activity Assessment

The development of novel anticancer agents is a primary focus of modern drug discovery, and coumarin derivatives, including those of this compound, have shown promise in this area.

A significant body of research has been dedicated to evaluating the in vitro cytotoxicity of this compound derivatives against a panel of human cancer cell lines. These studies have consistently demonstrated the potential of these compounds to inhibit the proliferation of cancer cells.

For instance, a series of brominated acetophenone (B1666503) derivatives were evaluated for their cytotoxic effects against breast adenocarcinoma (MCF-7), alveolar adenocarcinoma (A549), colorectal adenocarcinoma (Caco-2), and prostate adenocarcinoma (PC3) cell lines. farmaciajournal.com One derivative, in particular, exhibited remarkable cytotoxicity against all tested tumor cell lines, with IC50 values in the low microgram per milliliter range. farmaciajournal.com Another study on halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives, synthesized from 6-bromo-3-hydroxychromone, also reported a dose-dependent cytotoxic effect on the MCF-7 breast cancer cell line. nih.gov

Furthermore, research on 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate highlighted its ability to inhibit cancer cell invasion in vitro. nih.govnih.govresearchgate.net This bromo-coumarin derivative was found to be more potent in a chemoinvasion assay than a reference matrix metalloprotease (MMP) inhibitor. nih.govresearchgate.net

Table 4.2.1: In Vitro Cytotoxicity of this compound Derivatives
Derivative/CompoundCancer Cell LineIC50 Value/ActivityReference
Brominated acetophenone derivative 5cAlveolar adenocarcinoma (A549)11.80 ± 0.89 µg/mL farmaciajournal.com
Brominated acetophenone derivative 5cColorectal adenocarcinoma (Caco-2)18.40 ± 4.70 µg/mL farmaciajournal.com
Brominated acetophenone derivative 5cBreast adenocarcinoma (MCF-7)< 10 µg/mL farmaciajournal.com
Brominated acetophenone derivative 5cProstate adenocarcinoma (PC3)< 10 µg/mL farmaciajournal.com
3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylateHT1080 fibrosarcomaPotent inhibition of cell invasion nih.govresearchgate.net
Halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivativesBreast cancer (MCF-7)Dose-dependent cytotoxicity nih.gov

Understanding the molecular mechanisms by which these compounds exert their anticancer effects is crucial for their further development. Several studies have indicated that the induction of apoptosis, or programmed cell death, is a key mechanism.

Research on halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives demonstrated that these compounds induce apoptosis in MCF-7 breast cancer cells. nih.gov Similarly, novel coumarin-6-sulfonamides have been shown to act as apoptotic anti-proliferative agents. nih.gov These compounds were found to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, while also increasing the levels of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov

The ability of these derivatives to arrest the cell cycle at different phases is another important aspect of their anticancer activity. For example, one study reported that a particular coumarin derivative induced a significant increase in the percentage of cells in the Pre-G1 phase and caused a significant arrest in the G2-M phase of the cell cycle. nih.gov

Enzyme Inhibition Studies

The biological activities of this compound derivatives are often linked to their ability to inhibit specific enzymes that play critical roles in various pathological conditions.

Several studies have explored the enzyme inhibitory potential of these compounds. For instance, derivatives of 4-hydroxycoumarin (B602359) have been evaluated for their ability to inhibit carbonic anhydrase-II, an enzyme involved in various physiological and pathological processes. scielo.br Certain derivatives showed moderate inhibitory activity against this enzyme. scielo.br

While direct enzyme inhibition studies on this compound itself are not extensively detailed in the provided context, the broader class of coumarin derivatives has been widely studied for their inhibitory effects on a range of enzymes, including kinases, proteases, and others. The anti-invasive properties of some bromo-coumarin derivatives, for example, were initially hypothesized to be linked to the inhibition of matrix metalloproteases (MMPs), although further investigation revealed that their mechanism of action might be independent of direct MMP-2 or MMP-9 inhibition. nih.govresearchgate.net The anti-angiogenic properties of 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate have also been investigated, suggesting a complex mechanism of action that may involve indirect effects on endothelial cell properties. researchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Derivatives of coumarin-3-carboxamide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

In a study of coumarin-3-carboxamide-N-morpholine hybrids, most of the synthesized compounds demonstrated potent inhibition of AChE, while their activity against BChE was generally moderate to weak. Notably, the derivative 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide was identified as the most active inhibitor of BChE in its series, with an anti-BChE activity level comparable to the reference drug rivastigmine. Other research into novel coumarin-3-carboxamide derivatives linked to an N-benzylpiperidine scaffold also revealed potent anti-AChE activity, with some compounds showing inhibition in the nanomolar range. researchgate.net For instance, a derivative with an N-ethylcarboxamide linker and a 6-nitro substituent was found to be 46-fold more potent than the standard drug donepezil (B133215) against AChE. researchgate.net

These findings underscore the potential of the this compound scaffold in designing selective and potent cholinesterase inhibitors.

Table 1: Cholinesterase Inhibition by selected Coumarin-3-Carboxamide Derivatives

Compound Target Enzyme Activity Reference
6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide BChE Activity comparable to rivastigmine [NA]
6-nitro-coumarin-3-carboxamide derivative AChE IC₅₀ = 0.3 nM researchgate.net

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Profiles

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters. Inhibitors of these enzymes are valuable in the treatment of neurodegenerative diseases and depression. nih.gov The chromone-3-carboxamide scaffold has been identified as a promising framework for the development of potent and selective MAO inhibitors.

Studies have shown that chromone-3-carboxamides exhibit high selectivity for the hMAO-B isoform, with some derivatives displaying IC₅₀ values in the nanomolar range. nih.gov The precursor molecule, chromone-3-carboxylic acid, is itself an effective and selective MAO-B inhibitor with an IC₅₀ of 0.048 μM. mdpi.com The conversion of the carboxylic acid at position 3 to a phenylcarboxamide group maintains or enhances this significant MAO-B inhibition. mdpi.com

For example, certain chromone-3-phenylcarboxamide derivatives have demonstrated potent and selective inhibition of hMAO-B, highlighting the therapeutic potential of this chemical class for neurodegenerative disorders like Parkinson's disease. nih.govmdpi.com

Table 2: MAO-B Inhibition by selected Chromone-3-Carboxylic Acid/Carboxamide Derivatives

Compound Target Enzyme IC₅₀ (µM) Reference
Chromone-3-carboxylic acid MAO-B 0.048 mdpi.com
Chromone-3-phenylcarboxamide derivative 1 MAO-B 0.40 mdpi.com
Chromone-3-phenylcarboxamide derivative 2 MAO-B 0.063 mdpi.com

Other Enzyme Target Modulations (e.g., ABCG2, Aromatase, α-glucosidase, Tyrosinase)

Beyond cholinesterases and monoamine oxidases, derivatives of the this compound scaffold have been explored for their effects on other clinically relevant enzymes.

Notably, a series of 2-oxo-2H-chromene-6-sulfonamide derivatives, which are structurally related to the target compound, have been identified as potent inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. rsc.orgresearchgate.netrsc.orgnih.gov One 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative was the most active against α-amylase in its series, with an IC₅₀ value of 1.08 µM. rsc.orgresearchgate.net Another related compound, 3-cyano-2-imino-2H-chromene-6-sulfonamide, showed potent inhibition of the α-glucosidase enzyme with an IC₅₀ value of 0.548 µg/mL, which was more potent than the standard drug Acarbose (IC₅₀ = 0.604 µg/mL). rsc.orgresearchgate.netrsc.orgnih.gov

These findings indicate that modifications at the 6-position and 3-position of the 2-oxo-2H-chromene core can lead to potent inhibitors of enzymes relevant to metabolic disorders.

Table 3: α-Amylase and α-Glucosidase Inhibition by 6-Substituted-2-oxo-2H-chromene Derivatives

Compound Target Enzyme IC₅₀ Reference
2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative α-Amylase 1.08 µM rsc.orgresearchgate.net
3-cyano-2-imino-2H-chromene-6-sulfonamide α-Glucosidase 0.548 µg/mL rsc.orgresearchgate.netrsc.orgnih.gov
Acarbose (Standard) α-Glucosidase 0.604 µg/mL rsc.orgresearchgate.netrsc.orgnih.gov

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Coumarin and its derivatives are well-documented for their anti-inflammatory properties. nih.gov These compounds can modulate various inflammatory pathways, contributing to their therapeutic potential. The mechanisms underlying their anti-inflammatory effects often involve the inhibition of key enzymes and signaling pathways that promote inflammation.

Derivatives of coumarin exert their anti-inflammatory effects in part by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov By blocking these enzymes, coumarins can effectively reduce swelling and inflammation. nih.gov

Furthermore, coumarins have been shown to modulate critical intracellular signaling pathways, such as the nuclear factor-κB (NF-κB) pathway. nih.gov They can downregulate the expression of inflammatory genes and suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Research on specific coumarin-based analogs has demonstrated their ability to inhibit TNF-α production by upregulating the Nrf2/HO-1 pathway and downregulating AKT/mTOR and NF-κB signaling in macrophages.

Antioxidant Activity Assessment and Free Radical Scavenging Mechanisms

The coumarin nucleus is a feature of many compounds with significant antioxidant activity. nih.govmdpi.com These derivatives can scavenge reactive oxygen species (ROS) and influence processes involving free radical-mediated injury. Their antioxidant potential is often assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, hydrogen peroxide scavenging, and nitric oxide radical scavenging methods. nih.govmdpi.com

Hydroxycoumarins, in particular, are recognized as potent metal chelators and free radical scavengers. The presence of hydroxyl groups on the coumarin ring structure is often correlated with the observed DPPH radical scavenging activity. nih.gov Studies on various coumarin derivatives have demonstrated their ability to effectively scavenge free radicals, with some compounds showing activity comparable to or even exceeding that of known antioxidants like ascorbic acid. japer.in For example, certain coumarin-sulfonamide compounds have demonstrated significant antioxidant activity in DPPH assays, with IC₅₀ values as low as ~4 µg/mL. researchgate.netmdpi.com

The mechanism of action is believed to involve the donation of a hydrogen atom from the coumarin scaffold, which stabilizes the free radical. The electron-donating nature of substituents on the coumarin ring can enhance this antioxidant activity. japer.in

Table 4: Antioxidant Activity (DPPH Scavenging) of Selected Coumarin Derivatives

Compound Class IC₅₀ (µg/mL) Reference
Coumarin-sulfonamide derivative 8c ~4-35 researchgate.netmdpi.com
Coumarin-sulfonamide derivative 8d ~4-35 researchgate.netmdpi.com
Pyranocoumarin derivative 3b 48.38 researchgate.netmdpi.com
Ascorbic Acid (Standard) 20.53 nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activities. These studies help in designing more potent and selective compounds.

For cholinesterase inhibition , the substitution pattern on the coumarin ring and the nature of the carboxamide side chain are critical. For instance, the presence of a 6-bromo substituent on the coumarin moiety was found to be favorable for BChE inhibition in a series of coumarin-3-carboxamide-N-morpholine hybrids. In another series, a 6-nitro substituent significantly enhanced AChE inhibitory potency. researchgate.net

In the context of MAO-B inhibition , SAR studies have revealed that substitution at the C3 and C6 positions of the chromone (B188151) ring plays a key role. mdpi.com The presence of a carboxamide group at the C3 position is a key feature for high selectivity towards MAO-B. nih.gov Furthermore, substitutions at the C6 position of the chromone generally lead to more potent MAO-B inhibition compared to substitutions at the C5 position. mdpi.com

For α-amylase and α-glucosidase inhibition , the presence of a carboxamide group at the 3-position and its aromatic moiety were found to be important for activity. rsc.org Replacing the carboxamide with other groups like ethyl carboxylate or acetyl led to a reduction in inhibitory activity. rsc.org

Future Research Directions and Unexplored Avenues for 6 Bromo 2 Oxo 2h Chromene 3 Carboxamide

Development of Novel Derivatives with Enhanced Bioactivity and Selectivity

A primary focus of future research will be the rational design and synthesis of novel derivatives of 6-bromo-2-oxo-2H-chromene-3-carboxamide. The goal is to enhance its biological activity and selectivity towards specific molecular targets. The existing literature on related chromene structures demonstrates that modifications to the core scaffold can lead to significant improvements in efficacy.

Key strategies for derivatization include:

Modification of the Carboxamide Group: The amide (–CONH₂) group is a versatile handle for introducing a wide array of substituents. Synthesis of N-substituted derivatives by reacting the parent carboxamide or its corresponding acid chloride with various primary and secondary amines can lead to compounds with altered pharmacokinetic and pharmacodynamic properties. For instance, introducing aromatic, aliphatic, or heterocyclic moieties could enhance binding affinity to target proteins.

Alterations to the Chromene Ring: While the 6-bromo substituent is a key feature, further modifications to the benzene (B151609) portion of the coumarin (B35378) ring could be explored. Introducing other functional groups such as hydroxyl, methoxy, or nitro groups at available positions might modulate the compound's electronic properties and biological activity.

Hybrid Molecule Synthesis: Creating hybrid molecules by linking the this compound scaffold with other known pharmacophores is a promising approach. This strategy of molecular hybridization has been successful in developing multi-target ligands.

Research has shown that different substitutions on the chromene ring system can result in a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. scielo.org.zanih.gov

Exploration of Additional Biological Targets and Therapeutic Applications

While initial studies may point towards certain biological activities, a comprehensive screening of this compound and its novel derivatives against a broad panel of biological targets is essential. The coumarin nucleus is known for its diverse pharmacological effects, suggesting that this specific compound may have untapped therapeutic potential. scielo.org.za

Future exploratory studies should include:

Enzyme Inhibition Assays: Screening against various enzyme families, such as kinases, proteases, and oxidoreductases, could uncover novel inhibitory activities. For example, certain 2H-chromene-3-carboxamide derivatives have been identified as inhibitors of monoamine oxidase (MAO), suggesting this could be a fruitful area of investigation. nih.gov

Antimicrobial Screening: The compound and its analogs should be tested against a wide range of pathogenic bacteria and fungi, including multidrug-resistant strains. researchgate.net Chromenes are recognized for their potential as antimicrobial agents. researchgate.net

Anticancer and Antiproliferative Assays: Evaluation against a panel of human cancer cell lines is crucial. Many coumarin derivatives have demonstrated significant antiproliferative and antitumor properties. scielo.org.zanih.gov

Anti-inflammatory Activity: Investigating the potential to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes, could lead to the development of new anti-inflammatory agents. nih.gov

The table below summarizes the diverse biological activities reported for various chromene derivatives, providing a rationale for exploring similar applications for this compound.

Biological ActivityChromene Derivative Class
Monoamine Oxidase (MAO) Inhibition2H-chromene-3-carboxamides nih.gov
AntimicrobialGeneral Coumarin Derivatives scielo.org.za
AnticancerBenzo[h]chromenes nih.gov
Anti-inflammatoryFurochromones nih.gov
Antiviral (Anti-HIV)General Coumarin Derivatives scielo.org.za

Integration of Advanced Synthetic Technologies and Green Chemistry Principles

To facilitate the synthesis of this compound and its derivatives in an efficient and environmentally friendly manner, the integration of modern synthetic technologies is paramount. Traditional synthetic methods often require harsh reaction conditions, long reaction times, and the use of hazardous solvents.

Future synthetic strategies should focus on:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, improve yields, and enhance product purity. This technology has been successfully applied to the synthesis of various novel 2H-chromene derivatives. nih.govresearchgate.net

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for building molecular complexity in a single step from three or more starting materials, which aligns with the principles of atom economy and green chemistry. researchgate.net

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

Use of Greener Solvents: Exploring the use of water, ethanol, or other environmentally benign solvent systems to replace hazardous solvents like DMF or chlorinated hydrocarbons.

Adopting these green chemistry principles will not only make the synthesis more sustainable but also more cost-effective for potential large-scale production.

Further Elucidation of Mechanistic Pathways and Target Validation

A critical aspect of future research is to move beyond preliminary activity screening and delve into the specific molecular mechanisms of action. Understanding how this compound exerts its biological effects is essential for its development as a therapeutic agent.

Key research activities in this area should include:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific protein targets with which the compound interacts.

Biochemical and Biophysical Assays: Once a target is identified, detailed kinetic studies and binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) should be conducted to characterize the interaction between the compound and its target.

Cell-Based Assays: Investigating the downstream effects of the compound on cellular signaling pathways to understand its functional consequences. For instance, determining if it induces apoptosis, inhibits cell cycle progression, or modulates specific signaling cascades.

Structural Biology: Obtaining co-crystal structures of the compound bound to its target protein can provide invaluable insights into the binding mode and guide the rational design of more potent and selective derivatives.

Application of Advanced Computational Methodologies for Rational Design

In conjunction with experimental work, advanced computational methodologies can significantly accelerate the drug discovery and development process. These in silico techniques can help prioritize synthetic efforts and design molecules with improved properties.

Future computational research should involve:

Molecular Docking: Simulating the binding of this compound and its virtual derivatives into the active sites of known biological targets to predict binding affinities and modes. nih.govnih.gov This can help in selecting the most promising candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to establish a mathematical relationship between the chemical structure of the compounds and their biological activity. These models can then be used to predict the activity of unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of the compound-target complex, providing insights into the stability of the interaction and the role of conformational changes.

ADMET Prediction: Using computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery pipeline.

By leveraging these computational approaches, researchers can adopt a more rational and efficient strategy for designing the next generation of this compound-based therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-bromo-2-oxo-2H-chromene-3-carboxamide?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Core Chromene Formation : Condensation of salicylaldehyde derivatives with β-keto esters under acidic conditions to form the 2-oxo-2H-chromene backbone.

Bromination : Electrophilic substitution at the 6th position using brominating agents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) .

Carboxamide Introduction : Reaction with substituted anilines or alkylamines via coupling agents (e.g., HATU or EDCI) in dichloromethane or DMF .

  • Optimization : Ultrasound irradiation or microwave-assisted synthesis can improve yields by enhancing reaction kinetics .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis using SHELXL for refinement (space group P21/n, unit cell parameters a = 10.489 Å, b = 11.470 Å, c = 18.803 Å, β = 92.127°) .
  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., bromine deshielding effects at δ 7.2–7.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+^+ at m/z 297.03) .

Q. What preliminary biological activities have been reported?

  • Methodological Answer :

  • In Vitro Assays : Screening against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50_{50} values ranging 10–50 µM .
  • Enzyme Inhibition : Testing against kinases (e.g., EGFR) using fluorescence polarization assays .
  • Molecular Docking : Computational modeling (AutoDock Vina) to predict binding affinity to ATP-binding pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Structural Variants : Compare analogs (e.g., 6-bromo-8-methoxy derivatives vs. unsubstituted carboxamides) to assess substituent effects on activity .
  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under consistent conditions (pH, serum concentration) .
  • Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies and identify outliers via funnel plots .

Q. What experimental design considerations are critical for optimizing reaction yields?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance bromination efficiency, while DCM improves carboxamide coupling .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) for Friedel-Crafts reactions or Pd catalysts for cross-coupling steps .
  • Design of Experiments (DoE) : Use fractional factorial designs to evaluate interactions between temperature, catalyst loading, and reaction time .

Q. How can hydrogen bonding and crystal packing be analyzed to predict solubility?

  • Methodological Answer :

  • Graph Set Analysis : Identify recurring hydrogen-bond motifs (e.g., R_2$$^2(8) rings) using Mercury software, as seen in dimethylformamide solvates .
  • Hansen Solubility Parameters : Calculate HSPiP values to correlate crystal lattice energy with solvent compatibility .
  • Powder XRD : Compare experimental patterns with predicted structures (e.g., Mercury’s CSP module) to assess polymorph stability .

Q. What strategies are used to study interactions with biological macromolecules?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) for protein-ligand interactions .
  • Surface Plasmon Resonance (SPR) : Quantify association/dissociation rates (kon_{on}, koff_{off}) using immobilized targets (e.g., BSA) .
  • Cryo-EM : Resolve binding conformations in enzyme active sites at near-atomic resolution .

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